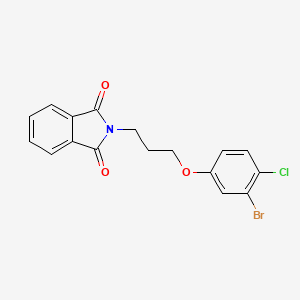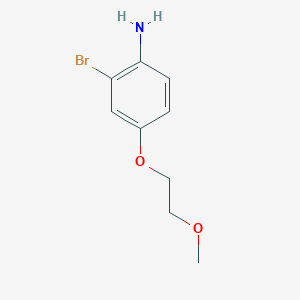
3-Methoxy-3'-(trifluoromethyl)biphenyl-4-carbonitrile
Vue d'ensemble
Description
3-Methoxy-3'-(trifluoromethyl)biphenyl-4-carbonitrile is a useful research compound. Its molecular formula is C15H10F3NO and its molecular weight is 277.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Synthesis and Environmental Applications : A method for synthesizing 3-Amino-1-Aryl-9-Methoxy-5,6-Dihydro-1H-Benzo[f] Chromene-2-Carbonitriles in aqueous media is presented as a green, efficient, and environmentally friendly approach (Shi et al., 2006).
Anodic Oxidation and Dimeric Biphenyl Products : Research into the anodic oxidation of related compounds like 3,4,5-trimethoxytoluene in acetonitrile results in predominantly dimeric biphenyl products, offering insights into radical cations and nucleophilic attacks (Said et al., 2002).
Antimicrobial Applications : Novel Schiff bases synthesized from related compounds demonstrate excellent antimicrobial activity, indicating their potential in medical and pharmaceutical research (Puthran et al., 2019).
Novel Compounds and Optical Properties : Synthesis methods for derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile reveal new compounds with unique optical properties and structural features (Jukić et al., 2010).
Optoelectronic Characteristics : Certain thiophene/phenylene co-oligomers derived from similar compounds show potential for improved optoelectronic characteristics, relevant for materials science and engineering (Matsuo et al., 2020).
Corrosion Inhibition : Computational studies on novel quinoline derivatives of related compounds suggest promising corrosion inhibition properties against iron, useful in industrial applications and materials science (Erdoğan et al., 2017).
Propriétés
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c1-20-14-8-11(5-6-12(14)9-19)10-3-2-4-13(7-10)15(16,17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTBUEBDNPEIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174549.png)